N-(Azido-PEG3)-N-Biotin-PEG4-methyl ester

PROTAC synthesis Bioconjugation Heterotrifunctional linker

This branched, heterotrifunctional PEG linker integrates azide (CuAAC/SPAAC click), biotin (streptavidin Kd≈10⁻¹⁵ M), and a methyl ester-protected carboxylate into a single molecule—enabling sequential orthogonal conjugation that linear biotin-PEG-azide analogs cannot achieve. Click the azide to your alkyne payload; deprotect the methyl ester; amidate to an amine-bearing ligand. No cross-reactivity. No extra reagents. 98% purity.

Molecular Formula C30H54N6O11S
Molecular Weight 706.9 g/mol
Cat. No. B609440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Azido-PEG3)-N-Biotin-PEG4-methyl ester
SynonymsN-(Azido-PEG3)-N-Biotin-PEG4-methyl ester
Molecular FormulaC30H54N6O11S
Molecular Weight706.9 g/mol
Structural Identifiers
InChIInChI=1S/C30H54N6O11S/c1-40-28(38)6-10-41-14-18-45-22-23-47-21-17-44-13-9-36(8-12-43-16-20-46-19-15-42-11-7-32-35-31)27(37)5-3-2-4-26-29-25(24-48-26)33-30(39)34-29/h25-26,29H,2-24H2,1H3,(H2,33,34,39)/t25-,26-,29-/m1/s1
InChIKeyZZZFELOBFYPAJE-WWPJHQMMSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

N-(Azido-PEG3)-N-Biotin-PEG4-methyl ester (CAS 2100306-76-9): Technical Baseline for Procurement Evaluation


N-(Azido-PEG3)-N-Biotin-PEG4-methyl ester (CAS 2100306-76-9) is a branched, heterotrifunctional polyethylene glycol (PEG) derivative with molecular formula C30H54N6O11S and molecular weight 706.85 g/mol . It incorporates three functional modules: a terminal azide group for copper-catalyzed (CuAAC) or strain-promoted (SPAAC) click chemistry ; a biotin moiety providing high-affinity streptavidin/avidin binding (Kd ≈ 10⁻¹⁵ M for the biotin-streptavidin interaction) [1]; and a terminal methyl ester group that serves as a protected carboxylate handle . The compound is classified as a PROTAC (PROteolysis TArgeting Chimera) linker and click chemistry reagent, commercially available at ≥95–98% purity from multiple suppliers .

N-(Azido-PEG3)-N-Biotin-PEG4-methyl ester: Structural Rationale Against Generic Biotin-Azide Linker Substitution


Generic substitution with simpler biotin-azide linkers (e.g., Biotin-PEG4-azide, MW 488.6; Azide-PEG3-biotin, MW 444.55) is technically invalid for applications requiring a carboxylate derivatization handle or a branched, non-linear architecture . Unlike linear biotin-PEG-azide reagents that terminate at the azide with no additional functional group, N-(Azido-PEG3)-N-Biotin-PEG4-methyl ester features a tertiary amide nitrogen that branches the molecule into two distinct PEG arms—one bearing the azide, the other terminating in a methyl ester . This branched topology cannot be replicated by simply concatenating linear reagents; the methyl ester serves as a protected carboxylic acid that enables orthogonal, post-click deprotection and subsequent amidation or conjugation without interfering with the azide-alkyne cycloaddition step . Substituting a linear analog would forfeit this orthogonal handle, requiring redesign of the entire synthetic route. Furthermore, the total PEG length (combined PEG3 and PEG4 arms) provides approximately 28–32 Å of spacing—longer than single-arm PEG3 or PEG4 linkers—affecting solubility profiles and intermolecular distance in conjugate constructs .

N-(Azido-PEG3)-N-Biotin-PEG4-methyl ester: Comparative Quantitative Evidence for Procurement Decisions


Branched Heterotrifunctional Architecture vs. Linear Bifunctional Biotin-Azide Linkers: Functional Group Density Comparison

N-(Azido-PEG3)-N-Biotin-PEG4-methyl ester is a heterotrifunctional molecule containing three distinct reactive/functional handles: (1) terminal azide for click chemistry, (2) biotin for streptavidin capture, and (3) methyl ester for post-synthetic carboxylate deprotection and derivatization . In contrast, the closest linear analogs—Biotin-PEG4-azide (MW 488.60) and Azide-PEG3-biotin conjugate (MW 444.55) —are bifunctional only, lacking any protected carboxylate group. The presence of the methyl ester distinguishes this compound functionally; no head-to-head comparative efficacy data are available in the open literature, and this differentiation is based on molecular structure alone. The methyl ester group (IUPAC: methyl 3-[2-[2-[2-[2-[5-...]propanoate) provides an orthogonal handle for further conjugation after azide-alkyne click chemistry, which bifunctional comparators cannot offer.

PROTAC synthesis Bioconjugation Heterotrifunctional linker

Branched Tertiary Amide Core vs. Linear PEG Linker Architecture: Molecular Topology and Solubility Characteristics

N-(Azido-PEG3)-N-Biotin-PEG4-methyl ester features a tertiary amide nitrogen that serves as a branching point, connecting the biotin-pentanoyl group to two divergent PEG chains: one bearing the azide (PEG3 arm) and the other terminating in the methyl ester (PEG4 arm) . This branched topology differs fundamentally from linear analogs such as Biotin-PEG4-azide, where a single PEG chain links biotin to azide in a linear, end-to-end configuration . The branched structure of the target compound yields a molecular weight of 706.85 g/mol—approximately 45% higher than Biotin-PEG4-azide (MW 488.60) and 59% higher than Azide-PEG3-biotin (MW 444.55) . This increased PEG content enhances aqueous solubility: the calculated LogP for N-(Azido-PEG3)-N-Biotin-PEG4-methyl ester is 0 , reflecting high hydrophilicity relative to many smaller PEG linkers. While direct comparative solubility data (mg/mL in water or buffer) are not reported in the identified sources, the structural difference is quantifiable by atom count (48 heavy atoms in target vs. 32 in Biotin-PEG4-azide) and rotatable bonds (33 vs. 23) .

PEG linker design Solubility optimization Steric accessibility

PROTAC Linker Classification and End-User Deployment Context

N-(Azido-PEG3)-N-Biotin-PEG4-methyl ester is explicitly classified and marketed as a PEG-based PROTAC linker by multiple vendors including InvivoChem, TargetMol, BOC Sciences, MedChemExpress, and XcessBio . This classification distinguishes it from general-purpose biotinylation reagents such as Biotin-PEG4-azide, which are broadly used for protein/antibody labeling and pull-down assays rather than specifically for PROTAC synthesis. The compound is designated for constructing PROTAC molecules that recruit E3 ubiquitin ligases to target proteins for proteasomal degradation . No peer-reviewed publication directly demonstrating PROTAC synthesis with this specific linker was identified; the classification is vendor-assigned based on structural suitability. In contrast, Biotin-PEG4-azide and Azide-PEG3-biotin are primarily documented in the literature for cellular labeling, fluorescence microscopy detection of alkyne-modified biomolecules, and pull-down applications —not explicitly as PROTAC linkers.

PROTAC Targeted protein degradation E3 ligase ligand conjugation

Purity Specifications and Commercial Availability Benchmarking

Commercially, N-(Azido-PEG3)-N-Biotin-PEG4-methyl ester is offered at ≥98% purity (HPLC) from InvivoChem, BOC Sciences, Aladdin, and XcessBio , with Fluorochem offering 95% purity . In comparison, Biotin-PEG4-azide is available at ≥95% purity , and Azide-PEG3-biotin conjugate at solid form (purity not explicitly quantified in the referenced datasheet beyond reaction suitability) . The 98% purity specification for the target compound meets the typical threshold for demanding bioconjugation applications where impurities may interfere with click chemistry efficiency or streptavidin binding. Pricing benchmarks (Fluorochem, 2025): 100 mg at £193.00, 250 mg at £472.00, 500 mg at £943.00, 1 g at £1,608.00 . This pricing positions the compound in the premium tier of heterobifunctional PEG linkers, consistent with its branched, heterotrifunctional design and higher molecular weight.

Reagent purity Procurement Quality control

N-(Azido-PEG3)-N-Biotin-PEG4-methyl ester: Evidence-Grounded Application Scenarios for Procurement Planning


PROTAC Linker for Heterobifunctional Degrader Synthesis Requiring Post-Click Carboxylate Derivatization

Based on its vendor classification as a PEG-based PROTAC linker and its unique methyl ester terminus, this compound is optimally deployed in PROTAC synthesis workflows where a carboxylate functional group is required after the azide-alkyne click step. The methyl ester remains intact during CuAAC or SPAAC click chemistry, enabling subsequent deprotection to a free carboxylic acid for conjugation to amine-containing E3 ligase ligands or target-protein binding moieties [1]. This orthogonal strategy eliminates the need for separate carboxylate-introducing reagents and is not achievable with linear biotin-PEG-azide analogs that lack a protected acid handle .

Aqueous Bioconjugation Workflows Requiring High Solubility and Low Aggregation Propensity

The branched PEG architecture (combined PEG3 and PEG4 arms; 33 rotatable bonds, 48 heavy atoms) confers enhanced aqueous solubility compared to shorter linear PEG linkers . With a calculated LogP of 0 [1], the compound is suitable for bioconjugation reactions conducted in aqueous buffers, physiological conditions, or DMSO/water mixtures. This property reduces the risk of conjugate precipitation during streptavidin pull-down or purification steps—a known limitation of shorter, more hydrophobic biotin linkers that can cause aggregation and loss of material .

Click Chemistry-Mediated Biotinylation of Alkyne-Modified Biomolecules for Streptavidin-Based Detection or Capture

The terminal azide group enables CuAAC with terminal alkynes or SPAAC with DBCO/BCN-modified substrates . The biotin moiety provides high-affinity streptavidin binding (Kd ≈ 10⁻¹⁵ M for the biotin-streptavidin interaction [1]) for subsequent detection, enrichment, or immobilization. The PEG spacer between biotin and the conjugation site minimizes steric hindrance and preserves biomolecule function—a class-level benefit of PEGylated biotin linkers . This compound offers the additional advantage of a retained methyl ester handle for further functionalization if required.

Multi-Step Conjugate Assembly Requiring Orthogonal Functional Group Compatibility

In complex bioconjugate synthesis (e.g., antibody-drug conjugates, targeted imaging probes, multifunctional nanoparticles), the heterotrifunctional nature of this compound—azide, biotin, and protected carboxylate—enables sequential, orthogonal conjugation steps without cross-reactivity . The azide can be clicked first to an alkyne-bearing payload; the biotin remains available for streptavidin-mediated assembly; and the methyl ester can be deprotected and amidated as a final step to introduce a third functional element. This sequential orthogonality is not available in bifunctional biotin-azide linkers [1], reducing the number of distinct linker reagents required for multi-component constructs.

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